tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate
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Overview
Description
tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a trimethylsilyl group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a ketone or aldehyde, while reduction of the carbamate group can produce an amine .
Scientific Research Applications
tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl and amine functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a prodrug or a drug delivery agent.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions. It can also participate in various biochemical reactions, influencing enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate include:
- tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
- tert-butyl N-[3-[(trimethylsilyl)methyl]cyclobutyl]carbamate
- tert-butyl N-[1-(hydroxymethyl)-3-methylcyclobutyl]carbamate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of both the hydroxymethyl and trimethylsilyl groups allows for selective modifications and transformations, making it a valuable compound in various research applications .
Properties
CAS No. |
2639457-04-6 |
---|---|
Molecular Formula |
C14H29NO3Si |
Molecular Weight |
287.5 |
Purity |
95 |
Origin of Product |
United States |
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